Phenol, 2-(S-phenylsulfinimidoyl)-

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated hCA IX

Phenol, 2-(S-phenylsulfinimidoyl)- is a compact ortho‑substituted phenol bearing a chiral sulfinimidoyl (S=N) functional group at the 2‑position of the aromatic ring. With a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol, this compound belongs to the class of ortho‑sulfiliminyl phenols, which have recently attracted attention as bioisosteres of sulfoxides and sulfones in medicinal chemistry and agrochemical design.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 827044-68-8
Cat. No. B14220743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-(S-phenylsulfinimidoyl)-
CAS827044-68-8
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=N)C2=CC=CC=C2O
InChIInChI=1S/C12H11NOS/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14/h1-9,13-14H
InChIKeyAQBFLEYEBOCMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 2-(S-phenylsulfinimidoyl)- (CAS 827044-68-8): Structural and Physicochemical Baseline for Ortho-Sulfinimidoyl Phenol Procurement


Phenol, 2-(S-phenylsulfinimidoyl)- is a compact ortho‑substituted phenol bearing a chiral sulfinimidoyl (S=N) functional group at the 2‑position of the aromatic ring [1]. With a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol, this compound belongs to the class of ortho‑sulfiliminyl phenols, which have recently attracted attention as bioisosteres of sulfoxides and sulfones in medicinal chemistry and agrochemical design [2]. The sulfinimidoyl moiety introduces a stereogenic sulfur(IV) centre and a hydrogen‑bond‑capable S=N unit, offering distinct electronic and stereochemical properties compared to the more common sulfoxide (S=O) or sulfide (C–S–C) analogs [3]. These features make the compound a candidate for structure‑activity relationship (SAR) exploration and as a synthetic building block for chiral aza‑sulfur derivatives.

Scaffold Class
Ortho-sulfinimidoyl phenol with chiral S(IV) centre; bioisostere of sulfoxide and sulfone cores
Study Workflow
SAR exploration, chiral aza-sulfur building block synthesis, isoform-selective probe research
Selection Context
Stereochemical-control context; configurationally stable S=N supports enantiomer-attribution review

Why Phenol, 2-(S-phenylsulfinimidoyl)- (CAS 827044-68-8) Cannot Be Generically Substituted by Other Ortho-Sulfinimidoyl or Sulfinyl Phenols


In‑class substitution of Phenol, 2-(S-phenylsulfinimidoyl)- with its 4‑(S‑phenylsulfinimidoyl)‑phenol regioisomer (CAS 827044‑70‑2) or with ortho‑sulfinyl (sulfoxide) analogs is not scientifically valid because the position of the sulfinimidoyl group on the phenol ring directly governs the compound's hydrogen‑bond network topology, metal‑chelation geometry, and the stereoelectronic environment of the reactive S=N bond [1]. In the ortho‑sulfiliminyl phenol scaffold, the proximity of the phenolic OH to the S=N group enables intramolecular hydrogen bonding that is absent in the para isomer, altering both ground‑state stability and reactivity [2]. Furthermore, the sulfinimidoyl (S=N) group is chemically distinct from the sulfoxide (S=O) group: the S=N bond is more nucleophilic and more readily protonated, leading to different pharmacokinetic and target‑engagement profiles in biological systems [3]. These differences are not captured by simple molecular formula or molecular weight comparisons, making generic substitution a high‑risk decision in any structure‑sensitive research or industrial application.

Target Compound
Ortho-Sulfinimidoyl Phenol
Intramolecular OH···S=N hydrogen bonding governs reactivity and ground-state stability.
Potential Substitute
Para-Sulfinimidoyl Regioisomer
Hydrogen-bond topology differs; regioisomeric shift may alter target-interaction profile context and synthetic accessibility.
Target Compound
Sulfinimidoyl (S=N) Core
S=N is more nucleophilic and protonatable; distinct electronic profile vs. S=O.
Potential Substitute
Ortho-Sulfinyl (S=O) Analog
Sulfoxide S(IV) centre undergoes rapid pyramidal inversion; stereochemical attribution may not transfer. Target-interaction profile may differ.

Quantitative Differentiation Evidence for Phenol, 2-(S-phenylsulfinimidoyl)- (CAS 827044-68-8) Against Closest Comparators


Carbonic Anhydrase Isoform Selectivity: hCA IX vs. hCA II Inhibition (Ki Ratio)

Phenol, 2-(S-phenylsulfinimidoyl)- exhibits a measurable inhibition preference for the tumor‑associated carbonic anhydrase isoform hCA IX (Ki = 1.60 × 10³ nM) over the ubiquitous cytosolic isoform hCA II (Ki > 1.00 × 10⁵ nM), yielding a selectivity ratio of > 62‑fold [1]. This contrasts with the structurally related ortho‑sulfinyl phenol analog 2‑(phenylsulfinyl)phenol (CAS 5395‑94‑0), for which reported hCA II Ki values are typically in the low‑micromolar range, indicating poor isoform discrimination [2]. The hCA IX preference, though moderate in absolute affinity, suggests that the S=N moiety provides a distinct pharmacophoric interaction unavailable to the S=O counterpart.

CA Isoform Selectivity
Cross-study comparable
hCA IX/hCA II selectivity > 62-fold
hCA IX Ki = 1.60 × 10³ nM
hCA II Ki > 1.00 × 10⁵ nM
Supports isoform-selectivity screening context; sulfinimidoyl S=N pharmacophore may reduce off-target hCA II interaction probability.
Comparator 2-(phenylsulfinyl)phenol data from separate study; head-to-head data unavailable.
Carbonic anhydrase inhibition Isoform selectivity Tumor-associated hCA IX Sulfinimidoyl phenol SAR

Regioisomeric Differentiation: Ortho‑Sulfinimidoyl vs. Para‑Sulfinimidoyl Phenol Synthetic Accessibility

The ortho‑sulfinimidoyl phenol scaffold represented by Phenol, 2-(S-phenylsulfinimidoyl)- can be synthesized via a metal‑free, room‑temperature C–H sulfenylation/intramolecular rearrangement cascade that achieves exclusive ortho‑substitution with yields up to 92% for model substrates under optimized conditions (CsOAc, MeOH, air) [1]. In contrast, the para‑sulfinimidoyl phenol regioisomer (CAS 827044‑70‑2) is not directly accessible by this ortho‑selective methodology; its synthesis requires alternative routes that typically involve pre‑functionalized starting materials and may result in lower overall efficiency [2]. This synthetic accessibility differential has direct implications for compound availability, cost, and scalability in procurement decisions.

Regioisomeric Synthesis
Class-level inference
Ortho isomer: single-step, metal-free, up to 92% yield (model substrate)
Para isomer: multi-step routes, yields not standardized
Supports synthetic accessibility review; ortho regiochemistry enables higher supply reliability.
Yield from Xiong et al. 2017 model substrate 3aa; title compound not specifically tested.
Regioselective synthesis C–H sulfenylation Ortho‑sulfiliminyl phenol Directing group strategy

Stereochemical Differentiation: Chiral Sulfinimidoyl Electrophile Generation Potential

The sulfinimidoyl (S=N) group in Phenol, 2-(S-phenylsulfinimidoyl)- comprises a stereogenic sulfur(IV) centre, placing it at the core of a recently developed asymmetric catalytic platform that converts prochiral sulfinimidoyl precursors into enantioenriched sulfinamides via chiral sulfinimidoyl iodide intermediates [1]. This stereochemical handle is absent in the corresponding sulfoxide (S=O) analog, where the sulfur atom is not a stable stereogenic centre due to rapid pyramidal inversion at room temperature [2]. The ability to act as a chiral pool entry point for downstream enantioenriched aza‑sulfur derivatives provides a differentiation vector that is directly relevant to medicinal chemistry programs requiring stereochemically defined building blocks.

Stereochemical Stability
Class-level inference
Sulfinimidoyl S(IV): ΔG‡ > 100 kJ/mol (stable)
Sulfoxide S(IV): ΔG‡ ≈ 35–42 kJ/mol (labile at ambient temp.)
Supports stereochemical-control study fit; enantiomer-attribution review may benefit from configurationally stable S=N centre.
Inferred from physical organic chemistry; title compound not explicitly demonstrated in cited catalytic system.
Chiral aza‑sulfur compounds Sulfinamide synthesis Stereogenic‑at‑cobalt catalysis Asymmetric synthesis

Physicochemical Differentiation: Hydrogen‑Bond Donor/Acceptor Profile vs. Sulfoxide and Sulfonimidoyl Analogs

Phenol, 2-(S-phenylsulfinimidoyl)- possesses a computed hydrogen‑bond donor count of 2 (phenolic OH + S=NH) and an acceptor count of 3 (phenolic O, S=N, and S lone pair), with a topological polar surface area (TPSA) of 63.3 Ų and an XLogP3‑AA of 4.7 [1]. Compared with its sulfonimidoyl analog (where S=N is replaced by S(=O)=N), which adds an additional H‑bond acceptor oxygen and increases TPSA, the sulfinimidoyl compound occupies a more lipophilic, lower‑TPSA property space that may favour membrane permeability [2]. Compared with the simple ortho‑sulfinyl (sulfoxide) phenol, the sulfinimidoyl compound offers one additional H‑bond donor (the S=NH proton), enabling a distinct interaction pattern with biological targets.

Physicochemical Profile
Computed properties
HBD = 2, HBA = 3, TPSA = 63.3 Ų, XLogP3-AA = 4.7
Intermediate between sulfoxide (lower HBA/TPSA) and sulfonimidoyl (higher HBA/TPSA) analogs
Supports property-space positioning review; may help fine-tune permeability-solubility balance in scaffold selection.
Computed via PubChem 2.1; comparator analog properties are computed estimates.
Hydrogen‑bond capacity Drug‑likeness Sulfinimidoyl vs. sulfonimidoyl Physicochemical property comparison

Agrochemical Patent Space: Sulfinimidoyl Phenols as Herbicide Scaffolds

The sulfinimidoyl functional group featured in Phenol, 2-(S-phenylsulfinimidoyl)- is a key pharmacophoric element in a series of herbicidal sulfinimidoyl‑ and sulfonimidoyl‑benzoyl derivatives patented by Bayer (e.g., US 9,156,784 B2), where the S=N group serves as a bioisosteric replacement for the sulfonyl group in commercial 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [1]. Within this patent class, the ortho‑phenol substitution pattern is explicitly exemplified, and the sulfinimidoyl compounds are differentiated from their sulfonimidoyl counterparts by their distinct herbicidal spectrum and crop selectivity profiles [2]. This establishes the ortho‑sulfinimidoyl phenol core as a validated agrochemical lead scaffold with documented intellectual property protection.

Agrochemical Patent Space
Class-level inference
Ortho-sulfinimidoyl phenol core encompassed in Bayer US 9,156,784 B2; herbicidal HPPD inhibitor scaffold with differentiated weed spectrum vs. sulfonimidoyl subclass.
Supports agrochemical patent-space context; documented IP protection distinguishes sulfinimidoyl from sulfonimidoyl subclass.
Title compound not specifically exemplified; ortho-sulfinimidoyl phenol substructure in generic claims.
Herbicidal sulfinimidoyl derivatives Bayer patent portfolio Sulfinimidoyl benzoyl derivatives Agrochemical lead scaffold

Biocompatible Synthesis Advantage: Metal‑Free Aqueous Conditions vs. Traditional Metal‑Catalyzed Routes

The bioinspired cascade method developed by Xiong et al. (2017) enables the synthesis of ortho‑sulfiliminyl phenols under metal‑free, aqueous‑compatible conditions, achieving 81% yield in PBS buffer (pH 7.4, DMSO/PBS 1:19) and 73% yield in the presence of bacterial cell lysates [1]. In contrast, traditional metal‑catalyzed ortho‑C–H sulfenylation methods for phenol derivatives typically require palladium or copper catalysts, elevated temperatures, and rigorously anhydrous conditions, which can complicate downstream biological applications due to residual metal contamination [2]. This biocompatibility advantage is directly relevant to users procuring the compound for bioconjugation or in‑cell probe development.

Biocompatible Synthesis
Cross-study comparable
Metal-free cascade: 81% yield in PBS buffer (pH 7.4), 73% yield in bacterial lysate; RT, air atmosphere.
Supports metal-free synthesis workflow review; may reduce residual metal content for biological assay compatibility.
Yield data for model substrate 3aa; metal-catalyzed comparator from separate methodological studies.
Metal‑free C–H functionalization Biocompatible synthesis Fluorogenic probe development Green chemistry

Best Application Scenarios for Phenol, 2-(S-phenylsulfinimidoyl)- (CAS 827044-68-8) Supported by Evidence


Carbonic Anhydrase Isoform‑Selective Probe Development

The >62‑fold selectivity of Phenol, 2-(S-phenylsulfinimidoyl)- for hCA IX over hCA II makes it a suitable starting scaffold for designing tumor‑hypoxia imaging probes or theranostic agents targeting the extracellular hCA IX domain [1]. Its moderate affinity (Ki = 1.6 µM) provides a tractable starting point for medicinal chemistry optimization, where the chiral sulfinimidoyl centre and the free phenolic OH can be independently derivatized to improve potency while retaining the isoform selectivity advantage established by the S=N core.

Chiral Building Block for Asymmetric Sulfinamide Synthesis

The configurationally stable sulfinimidoyl S(IV) stereocentre enables Phenol, 2-(S-phenylsulfinimidoyl)- to serve as a precursor to enantioenriched sulfinamides when processed through stereogenic‑at‑cobalt(III)‑catalyzed transformations [1]. This application scenario is directly relevant to medicinal chemistry laboratories synthesizing chiral aza‑sulfur pharmacophores, where the ortho‑phenolic OH also provides a convenient handle for further functionalization (e.g., O‑alkylation, Mitsunobu coupling) without compromising the S=N stereochemical integrity.

Agrochemical Lead Identification: HPPD Herbicide Scaffold

The ortho‑sulfinimidoyl phenol core is encompassed within the Bayer patent family covering sulfinimidoyl‑benzoyl HPPD inhibitors [1]. Industrial agrochemical research groups can procure Phenol, 2-(S-phenylsulfinimidoyl)- as a key intermediate for exploring structure‑activity relationships within this protected chemical space, particularly to differentiate herbicidal activity and crop safety profiles from the sulfonimidoyl subclass, which is explicitly distinguished in the patent biological examples.

Metal‑Free Bioconjugation and Fluorogenic Probe Construction

The biocompatible synthetic route demonstrated for ortho‑sulfiliminyl phenols, achieving 73–81% yield in aqueous buffer and bacterial lysate environments, positions this compound class as a promising scaffold for developing fluorogenic turn‑on probes [1]. Researchers procuring Phenol, 2-(S-phenylsulfinimidoyl)- for bioconjugation applications benefit from the metal‑free synthetic provenance, which minimizes cytotoxic metal contaminants and is compatible with in‑situ probe assembly in biological matrices.

Application
Selection Property
Validation Focus
CA Isoform-Selective Probe Research
Isoform-selectivity assay context
hCA IX vs. hCA II inhibition endpoint review
Chiral Aza-Sulfur Building Block Synthesis
Stereochemical-control study fit
Enantiomer-attribution and configurational stability review
Agrochemical HPPD Lead Identification
Patent-space and scaffold-class context
Herbicidal spectrum differentiation from sulfonimidoyl subclass
Metal-Free Bioconjugation Research
Synthetic route provenance review
Aqueous-compatible synthesis and residual metal assessment
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